O-Methylation Drives a 0.52-Log-Unit Lipophilicity Increase and Complete H-Bond Donor Elimination Relative to Halfordinol
Methylhalfordinol (CAS 33864-03-8) differs from its direct parent alkaloid Halfordinol (CAS 4210-82-6) solely by O-methylation of the 4-hydroxyphenyl group to a 4-methoxyphenyl group. This single structural modification produces measurable, procurement-relevant physicochemical divergence: the ALOGPS-predicted logP increases from 2.20 (Halfordinol, XlogP) to 2.72 (Methylhalfordinol, ALOGPS), representing a ΔlogP of +0.52 [1][2]. The topological polar surface area (TPSA) decreases from 59.20 Ų (Halfordinol) to 48.15 Ų (Methylhalfordinol), a reduction of 11.05 Ų [1][2]. Critically, the hydrogen-bond donor count drops from 1 (Halfordinol, phenolic –OH) to 0 (Methylhalfordinol), while the hydrogen-bond acceptor count decreases from 4 to 3 [3]. The predicted aqueous solubility is 0.12 g/L (logS −3.3) for Methylhalfordinol [4]. The strongest basic pKa shifts from 9.29 (Halfordinol, acidic pKa of phenol) to 3.72 (Methylhalfordinol, pyridine basic pKa) [2][3].
| Evidence Dimension | Lipophilicity (logP), TPSA, H-bond donor/acceptor count |
|---|---|
| Target Compound Data | Methylhalfordinol: logP 2.72 (ALOGPS) / 2.13 (ChemAxon); TPSA 48.15 Ų; HBD 0; HBA 3; pKa (strongest basic) 3.72; Water solubility 0.12 g/L |
| Comparator Or Baseline | Halfordinol (CAS 4210-82-6): XlogP 2.20; TPSA 59.20 Ų; HBD 1; HBA 4; pKa (strongest acidic) 9.29 |
| Quantified Difference | ΔlogP ≈ +0.52 (ALOGPS vs XlogP); ΔTPSA = −11.05 Ų; ΔHBD = −1; ΔHBA = −1 |
| Conditions | Predicted physicochemical properties (ALOGPS, ChemAxon); Halfordinol data from Plantaedb and NP-Card databases |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the absence of a hydrogen-bond donor combined with higher lipophilicity predicts superior passive membrane permeability and blood-brain barrier penetration potential for Methylhalfordinol compared to Halfordinol, making it the preferred scaffold for CNS-targeted library design.
- [1] Plantaedb. Halfordinol (CAS 4210-82-6). Physical and Chemical Properties: TPSA 59.20 Ų, XlogP 2.20. https://plantaedb.com/compounds/halfordinol View Source
- [2] FooDB. Showing Compound Methylhalfordinol (FDB017961). Predicted Properties: logP 2.72 (ALOGPS), logP 2.13 (ChemAxon), pKa (Strongest Basic) 3.72. https://foodb.ca/compounds/FDB017961 View Source
- [3] NP-MRD. NP-Card for Halfordinol (NP0051363). pKa (Strongest Acidic) 9.29 (ChemAxon); logP 1.99 (ChemAxon). https://np-mrd.org View Source
- [4] ContaminantDB. Methylhalfordinol. Water Solubility 0.12 g/L (ALOGPS), logP 2.72 (ALOGPS). https://contaminantdb.ca/compounds/CHEM031927 View Source
